molecular formula C14H19NO2S B2890185 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1704634-19-4

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2890185
CAS No.: 1704634-19-4
M. Wt: 265.37
InChI Key: UTULWYMJCBTFIH-UHFFFAOYSA-N
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Description

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one features a unique structure combining a 7-membered thiazepane ring (containing sulfur and nitrogen) substituted with a furan group at position 7 and a pent-4-en-1-one chain at position 2. This hybrid structure merges a heterocyclic scaffold with an α,β-unsaturated ketone (enone), which is often associated with bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULWYMJCBTFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the thiazepane ring, and finally the attachment of the pentenone chain. Common reagents used in these reactions include furan, thiazepane, and pentenone precursors, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pentenone chain can be reduced to form saturated ketones.

    Substitution: The thiazepane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized furanones, reduced ketones, and substituted thiazepane derivatives .

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring and thiazepane ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pentenone chain can also interact with cellular components, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs with Pent-4-en-1-one Moieties

The pent-4-en-1-one group is a recurring feature in several compounds, influencing reactivity and biological interactions. Key comparisons include:

Compound Name Substituents/Ring System Applications/Properties Key Differences
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) Pyrrolidine (5-membered, N-only) Synthetic intermediate; mild acylation Smaller ring, lacks sulfur atom
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one Chlorophenyl + dimethyl groups Pesticide intermediate Aromatic substituent; enone position
1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one Cyclohexene ring Fragrance ingredient (IFRA-regulated) Cyclic aliphatic substituent; safety-tested
1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one Imidazole + iodine Synthetic study (organic chemistry) Halogenated heterocycle; iodinated

Key Observations :

  • Ring Size and Heteroatoms: The thiazepane ring (7-membered, S/N) in the target compound offers distinct electronic and steric profiles compared to pyrrolidine (5-membered, N) or diazepane (7-membered, N/N) .
  • Substituent Effects : The furan group in the target compound may confer π-π stacking or hydrogen-bonding interactions, unlike the chlorophenyl (electron-withdrawing) or cyclohexenyl (sterically bulky) groups in analogs .

Functional Analogues in Pharmaceutical Chemistry

Compounds with heterocyclic-enone hybrids are prevalent in drug discovery:

  • 1-Benzyl-1,4-diazepan-5-one: A diazepanone derivative with benzyl substitution, used in neurological and anticancer research. The diazepane ring (N/N) contrasts with thiazepane’s S/N, altering pharmacokinetics .
  • Spiroquinazolinones: Synthesized via P-TSA catalysis, these compounds share the enone motif but incorporate quinazoline cores instead of thiazepane .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, also known as FTPE, is a heterocyclic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound integrates a furan ring, a thiazepane ring, and a pentenone chain, which contribute to its diverse biological properties.

  • Molecular Formula: C14H19NO2S
  • Molecular Weight: 265.37 g/mol
  • CAS Number: 1704634-19-4

The biological activity of FTPE is primarily attributed to its interaction with various molecular targets in biological systems. The furan and thiazepane rings can modulate enzyme activities and receptor functions, while the pentenone chain participates in cellular interactions that may lead to therapeutic effects.

Antimicrobial Activity

FTPE has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research indicates that FTPE possesses anticancer activity, particularly against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

FTPE has demonstrated potential anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of FTPE against several bacterial strains.
    • Methodology: Disk diffusion method was employed to assess inhibition zones.
    • Results: FTPE exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
  • Anticancer Activity Assessment
    • Objective: To investigate the cytotoxic effects of FTPE on human cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations of FTPE.
    • Results: FTPE reduced cell viability in HeLa and MCF-7 cells by over 70% at concentrations above 100 µM, indicating strong anticancer potential.
  • Inflammation Model Study
    • Objective: To assess the anti-inflammatory properties of FTPE in a murine model of inflammation.
    • Methodology: Mice were treated with FTPE prior to inducing inflammation via carrageenan injection.
    • Results: A significant reduction in paw edema was observed in treated mice compared to controls, alongside decreased levels of TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(Furan-2-yl)pent-4-en-1-oneLacks thiazepane ringMild antimicrobial activity
1-(Thiazepan-4-yl)pent-4-en-1-oneLacks furan ringLimited anticancer properties
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)butan-1-oneButanone chain instead of pentenoneWeaker overall biological activity

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